N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. Its structure includes two distinct heterocyclic moieties: a 1-methyl-1H-pyrrole and a thiophene group, both attached via methylene bridges to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S2/c1-22-10-2-4-14(22)12-23(13-16-5-3-11-27-16)28(24,25)17-8-6-15(7-9-17)26-18(19,20)21/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBMHXHZJUJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 388.5 g/mol
- CAS Number : 1448037-20-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Many heterocyclic compounds demonstrate significant antiviral effects, particularly against viruses like HIV and herpes simplex virus (HSV) .
- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity, potentially inhibiting bacterial growth by targeting specific enzymes .
- Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
Biological Activity Data
A summary of the biological activities reported for this compound and related derivatives is provided below.
Case Studies
Several studies have explored the efficacy of compounds structurally related to this compound:
- Antiviral Efficacy : A study demonstrated that similar compounds effectively reduced viral plaque formation in HSV-infected cells by up to 69% at optimal concentrations .
- Antibacterial Screening : In vitro tests showed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, outperforming standard antibiotics such as ampicillin .
- Antitumor Activity : Research involving various cancer cell lines indicated that certain derivatives could inhibit cell proliferation significantly, with some achieving IC50 values as low as 32.2 μM against specific cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that sulfonamide derivatives can exhibit significant anticancer properties. In particular, compounds with similar structures have been synthesized and evaluated for their ability to inhibit tumor growth. For instance, studies on new molecular hybrids containing sulfonamide fragments have demonstrated promising results in vitro against various cancer cell lines. These compounds often act by interfering with specific metabolic pathways essential for cancer cell proliferation .
2. Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial effects. The compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria. Recent studies have highlighted the efficacy of sulfonamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are responsible for serious hospital-acquired infections . The design of new derivatives that incorporate trifluoromethyl groups has been suggested to enhance antimicrobial potency due to improved binding affinities to bacterial targets.
Structure-Activity Relationship (SAR)
The structure of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide suggests that modifications in the chemical structure can significantly influence biological activity. The presence of the trifluoromethoxy group is particularly noteworthy, as it has been associated with increased lipophilicity and enhanced interaction with biological targets .
Potential as Antimalarial Agents
There is growing interest in exploring sulfonamide derivatives as antimalarial agents. Research has indicated that certain modifications can lead to compounds with effective inhibitory action against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents on the benzenesulfonamide scaffold may enhance selectivity and potency against malaria-related enzymes .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Evaluation | Novel sulfonamide derivatives showed significant cytotoxicity against various cancer cell lines. |
| Study 2 | Antimicrobial Activity | Compounds demonstrated effectiveness against multidrug-resistant bacteria with potential for further development. |
| Study 3 | Structural Analysis | Highlighted the importance of trifluoromethyl substitutions in enhancing biological activity. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The trifluoromethoxy group in the title compound distinguishes it from halogenated analogs (e.g., 4-(4-chlorophenylsulfonyl) or 4-(4-bromophenylsulfonyl) derivatives in ). Halogens (Cl, Br) and -OCF₃ are both electron-withdrawing, but the latter provides greater steric bulk and enhanced lipophilicity. For example:
The -OCF₃ group may improve metabolic stability compared to halogens, a critical factor in drug design .
Heterocyclic Moieties and Tautomerism
Unlike triazole-thione derivatives in (e.g., compounds [7–9] ), the title compound lacks tautomerism-prone groups (e.g., C=S or NH). Instead, its pyrrole and thiophene substituents contribute to π-π stacking and hydrogen-bonding capabilities. For example:
Spectroscopic and Analytical Data
Key differences in spectroscopic profiles highlight structural variations:
The target compound’s IR spectrum would lack C=S and NH bands, consistent with its sulfonamide and tertiary amine structure.
Physicochemical and Pharmacokinetic Inferences
- Solubility : Polar sulfonamide and trifluoromethoxy groups may balance hydrophobicity from aromatic systems.
- Metabolic Stability : Fluorinated groups (e.g., -OCF₃) resist oxidative metabolism, unlike halogenated analogs prone to dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
